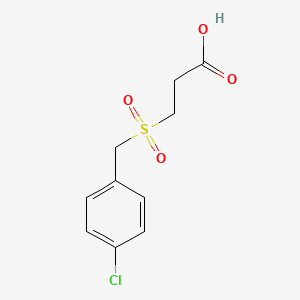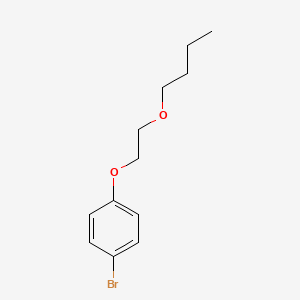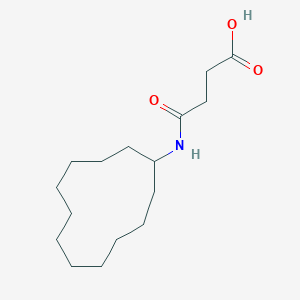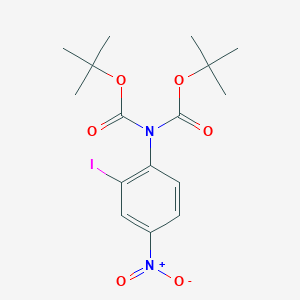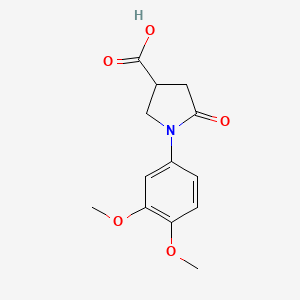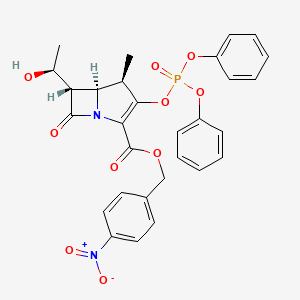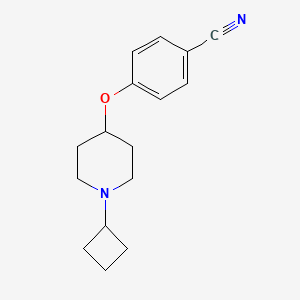
5-(5-chloro-1-methyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone
Descripción general
Descripción
5-(5-Chloro-1-methyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone, otherwise known as MBCP, is a synthetic organic compound that is used as a research tool to study the effects of a variety of biological processes. MBCP is a highly versatile compound that has been used in a variety of scientific applications, ranging from protein-protein interactions to cell signaling. The aim of
Aplicaciones Científicas De Investigación
DNA Topoisomerase Inhibition
Benzimidazole derivatives, including compounds similar to 5-(5-chloro-1-methyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone, have been studied for their biological properties. One key area of research focuses on their role as inhibitors of mammalian type I DNA topoisomerases. This function is critical as DNA topoisomerases are enzymes involved in the regulation of DNA topology, making these compounds potentially valuable in therapeutic applications, particularly in cancer treatment (Alpan, Gunes, & Topçu, 2007).
Synthesis and Characterization
Another significant area of research involves the synthesis and characterization of benzimidazole derivatives. Studies have been conducted to understand the structure and properties of these compounds, which can include derivatives of 5-(5-chloro-1-methyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone. These investigations are crucial for exploring their potential applications in various fields, including medicinal chemistry (Prasad, Rani, & Anusha, 2018).
Catalytic Activity in Carbon-Carbon Bond Forming Reactions
Benzimidazole derivatives are also explored for their catalytic activity in chemical reactions. For instance, some studies have focused on the synthesis of benzimidazolium salts and their use in facilitating carbon-carbon bond formation. This aspect of research is vital for the development of new synthetic methodologies in organic chemistry, which can be applied to the synthesis of complex molecules (Akkoç, Gök, Ilhan, & Kayser, 2016).
Potential Anticancer Activity
Further research into benzimidazole-based compounds includes evaluating their potential as anticancer agents. Some studies have focused on examining the effects of these compounds on human carcinoma cells, looking at aspects like cytotoxicity, DNA interaction, and cell cycle arrest. This research is pivotal in discovering new therapeutic agents for treating various forms of cancer (Zhao, Guo, Hu, Yu, Zhi, & Zhang, 2015).
Propiedades
IUPAC Name |
5-(5-chloro-1-methylbenzimidazol-2-yl)-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3O/c1-17-11-4-3-9(14)6-10(11)16-13(17)8-2-5-12(18)15-7-8/h2-7H,1H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYBWVHZMJPMNMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Cl)N=C1C3=CNC(=O)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(5-chloro-1-methyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



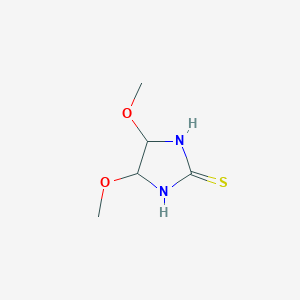
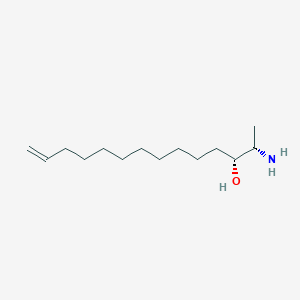
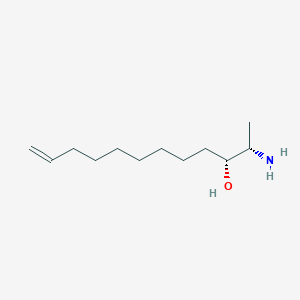

![3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]-N-(2-hydroxyethoxy)benzamide](/img/structure/B3036643.png)
![3-[(E)-(4-chloro-3-nitrophenyl)methylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B3036644.png)
